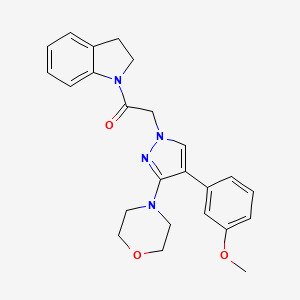![molecular formula C18H18Cl2N4O3 B2400500 N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 851720-29-1](/img/structure/B2400500.png)
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, commonly known as NDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NDPA is a piperazine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
科学的研究の応用
NDPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antipsychotic activity and has been used in the treatment of schizophrenia in animal models. NDPA has also been found to exhibit antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, NDPA has been found to exhibit antinociceptive effects, making it a potential candidate for the treatment of pain.
作用機序
NDPA exerts its pharmacological effects through its interaction with various neurotransmitter receptors in the brain. It has been found to act as a potent antagonist at the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia. NDPA also acts as an antagonist at the serotonin 5-HT2A receptor, which is implicated in the pathophysiology of depression and anxiety. Additionally, NDPA has been found to act as an antagonist at the alpha-1 adrenergic receptor, which is implicated in the regulation of pain perception.
Biochemical and Physiological Effects:
NDPA has been found to exhibit unique biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which is implicated in the regulation of mood and behavior. NDPA has also been found to decrease the levels of glutamate in the prefrontal cortex, which is implicated in the pathophysiology of schizophrenia.
実験室実験の利点と制限
One of the advantages of NDPA is its potent pharmacological effects, which make it a useful tool for studying the pathophysiology of various neuropsychiatric disorders. Additionally, NDPA has been found to exhibit low toxicity and high selectivity for its target receptors, making it a safe and effective tool for scientific research. However, one of the limitations of NDPA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for NDPA research. One potential direction is to study the effects of NDPA on other neurotransmitter receptors, such as the glutamate receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders. Another potential direction is to study the effects of NDPA on other physiological systems, such as the immune system, which is implicated in the pathophysiology of several neuropsychiatric disorders. Additionally, future research could focus on developing more efficient and effective methods for synthesizing NDPA, as well as developing new derivatives of NDPA with improved pharmacological properties.
Conclusion:
NDPA is a piperazine derivative that has been extensively studied for its potential applications in scientific research. It has been found to exhibit unique biochemical and physiological effects and has been used as a tool for studying the pathophysiology of various neuropsychiatric disorders. Future research could focus on exploring new applications for NDPA and developing new derivatives with improved pharmacological properties.
合成法
NDPA can be synthesized using various methods, including the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic anhydride and acetic acid to obtain NDPA. Other methods include the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of sodium hydride and DMF, or the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of copper(II) acetate and acetic acid.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3/c19-15-2-1-3-16(18(15)20)21-17(25)12-22-8-10-23(11-9-22)13-4-6-14(7-5-13)24(26)27/h1-7H,8-12H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLLBNVVMCUBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

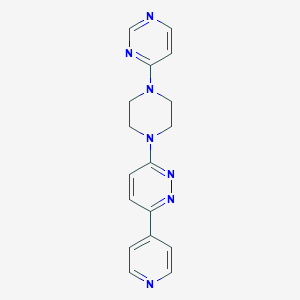

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)
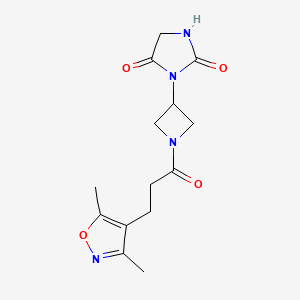

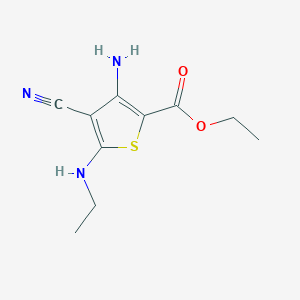
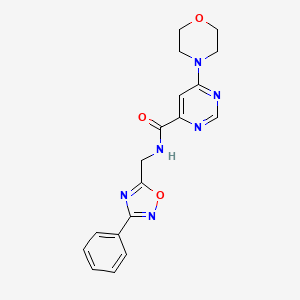
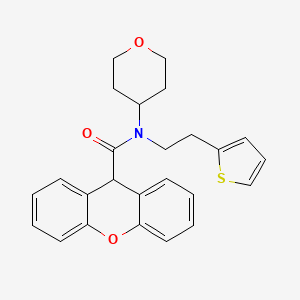

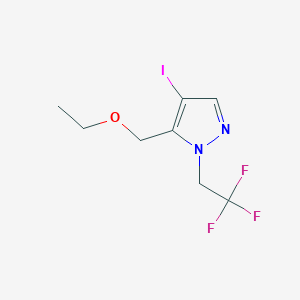
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)

